

# Spectroscopic and Spectrometric Characterization of Butyltin Chloride Dihydroxide: A Technical Guide

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## Compound of Interest

Compound Name: *Butyl(chloro)tin dihydrate*

Cat. No.: *B15286375*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Butyltin chloride dihydroxide (CAS 13355-96-9), also known as Butylchlorodihydroxytin. Due to the limited availability of specific, published spectra for this exact compound, this document presents expected spectral characteristics based on the analysis of similar organotin compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the identification, characterization, and quality control of this and related organotin compounds.

## Introduction

Butyltin chloride dihydroxide is an organotin compound with the chemical formula  $C_4H_{11}ClO_2Sn$ . It is typically a white solid used as a catalyst in esterification reactions. A thorough understanding of its spectral properties is essential for researchers working with this compound to confirm its identity, assess its purity, and study its chemical transformations.

## Spectral Data Summary

The following tables summarize the expected quantitative data for the NMR, IR, and MS analysis of Butyltin chloride dihydroxide. These values are based on typical ranges observed for analogous organotin compounds containing butyl and hydroxyl/chloro ligands.

Table 1: Expected  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  NMR Chemical Shifts ( $\delta$ ) in ppm

Nucleus	Expected Chemical Shift Range (ppm)	Multiplicity	Notes
<sup>1</sup> H NMR			
α-CH <sub>2</sub>	1.5 - 1.8	Triplet	Directly attached to the tin atom, showing coupling to the adjacent CH <sub>2</sub> group.
β-CH <sub>2</sub>	1.6 - 1.9	Sextet	
γ-CH <sub>2</sub>	1.3 - 1.5	Sextet	
δ-CH <sub>3</sub>	0.8 - 1.0	Triplet	Terminal methyl group of the butyl chain.
Sn-OH	Variable (broad)	Singlet	Chemical shift is highly dependent on solvent, concentration, and temperature.
<sup>13</sup> C NMR			
α-C	25 - 30	Carbon directly bonded to the tin atom.	
β-C	27 - 29		
γ-C	26 - 28		
δ-C	13 - 14		
<sup>119</sup> Sn NMR	-50 to -150	The chemical shift is highly sensitive to the coordination number and geometry at the tin center. For a penta- or hexa-coordinated environment, as expected for this	

compound in the solid state or in coordinating solvents, the chemical shift will be in the upfield region.

Table 2: Key Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Sn-OH)	3200 - 3600	Broad, Strong
C-H stretch (aliphatic)	2850 - 2960	Strong
C-H bend (aliphatic)	1375 - 1465	Medium
Sn-C stretch	550 - 600	Medium to Strong
Sn-O stretch	450 - 550	Medium to Strong
Sn-Cl stretch	300 - 400	Medium to Strong

Table 3: Expected Mass Spectrometry (MS) Fragments (m/z)

Fragment Ion	Description
[C <sub>4</sub> H <sub>9</sub> Sn(OH) <sub>2</sub> Cl] <sup>+</sup>	Molecular Ion
[C <sub>4</sub> H <sub>9</sub> Sn(OH)Cl] <sup>+</sup>	Loss of one hydroxyl group
[C <sub>4</sub> H <sub>9</sub> SnCl] <sup>+</sup>	Loss of two hydroxyl groups
[Sn(OH) <sub>2</sub> Cl] <sup>+</sup>	Loss of the butyl group
[SnCl] <sup>+</sup>	Loss of butyl and hydroxyl groups
[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Butyl cation

Note: The presence of multiple isotopes of tin ( $^{116}\text{Sn}$ ,  $^{117}\text{Sn}$ ,  $^{118}\text{Sn}$ ,  $^{119}\text{Sn}$ ,  $^{120}\text{Sn}$ ,  $^{122}\text{Sn}$ ,  $^{124}\text{Sn}$ ) will result in a characteristic isotopic pattern for all tin-containing fragments, which is a key diagnostic feature in the mass spectrum.

## Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectral data for Butyltin chloride dihydroxide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and tin nuclei within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  detection.

Sample Preparation:

- Weigh approximately 10-20 mg of Butyltin chloride dihydroxide.
- Dissolve the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{C}_6\text{D}_6$ ) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.

#### <sup>119</sup>Sn NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: A wide spectral window is recommended initially (e.g., +400 to -600 ppm) and can be narrowed after the peak is located.
- Acquisition Time: 0.5-1 second.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 512-2048.
- Reference: Tetramethyltin (Me<sub>4</sub>Sn) at 0 ppm (external or internal standard).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of Butyltin chloride dihydroxide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum.

#### FTIR Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before analyzing the sample.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

**Instrumentation:** A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray Ionization (ESI) is a

suitable technique for direct infusion analysis.

Sample Preparation (for LC-MS or Direct Infusion ESI-MS):

- Prepare a dilute solution of Butyltin chloride dihydroxide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution can be directly infused into the ESI source or injected into an LC system for separation prior to MS analysis.

Sample Preparation (for GC-MS): Note: Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability. Derivatization is often required to convert it into a more volatile and stable form.

- Derivatization: React the sample with a suitable derivatizing agent (e.g., sodium tetraethylborate to form the ethylated derivative) in an appropriate solvent.
- Extract the derivatized analyte into an organic solvent (e.g., hexane).
- Inject the organic extract into the GC-MS system.

LC-MS/MS Acquisition Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-350 °C.

GC-MS Acquisition Parameters (for derivatized sample):

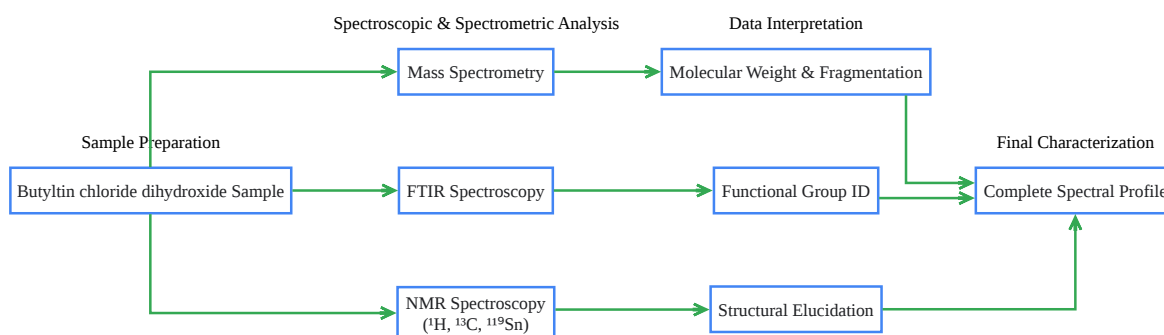
- Ionization Mode: Electron Ionization (EI) at 70 eV.



- Mass Range:  $m/z$  40-600.
- Injector Temperature: 250 °C.
- GC Column: A non-polar capillary column (e.g., HP-5MS).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

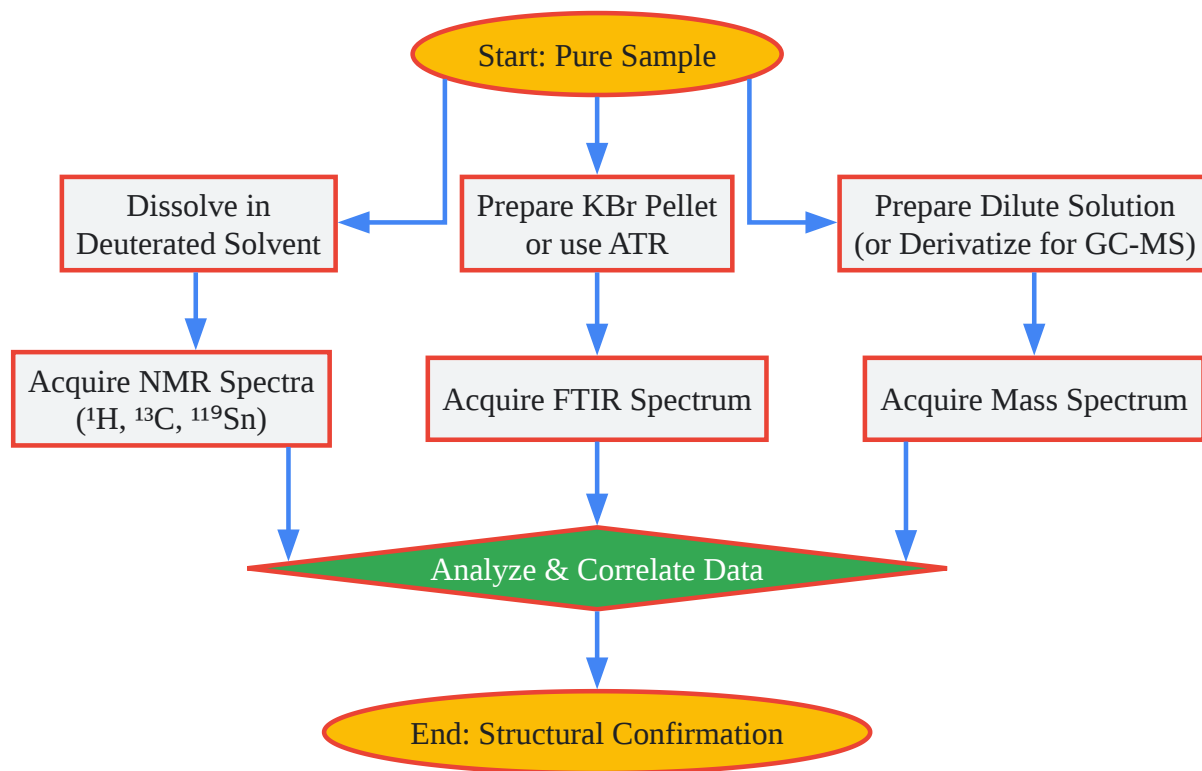
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of Butyltin chloride dihydroxide.



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Caption: Workflow for the comprehensive spectral characterization of a chemical compound.



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Caption: Step-by-step experimental workflow for spectral data acquisition.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Butyltin Chloride Dihydroxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15286375#spectral-data-for-butylchloro-tin-dihydrate-nmr-ir-ms>]

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